molecular formula C7H7N3O B172653 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile CAS No. 118431-92-8

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Cat. No.: B172653
CAS No.: 118431-92-8
M. Wt: 149.15 g/mol
InChI Key: AFFSAWQIHUVQLU-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific chemical properties.

Safety and Hazards

The safety data sheet for a similar compound, (1-Methyl-1H-imidazol-2-yl)methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its imidazole ring and nitrile group make it versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-5-4-9-7(10)6(11)2-3-8/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSAWQIHUVQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551372
Record name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118431-92-8
Record name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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